3-Ethoxypropanethioamide
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Overview
Description
3-Ethoxypropanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to thioamides, making them valuable in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropanethioamide typically involves the reaction of 3-ethoxypropanoic acid with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of safer and more efficient thionating agents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
3-Ethoxypropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Incorporated into peptides to study protein folding and dynamics due to its unique hydrogen bonding properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active thioamides like ethionamide.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Ethoxypropanethioamide involves its interaction with biological targets through hydrogen bonding and nucleophilic interactions. The sulfur atom in the thioamide group can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes involved in metabolic pathways. This mechanism is similar to that of other thioamide drugs used in the treatment of tuberculosis and leprosy .
Comparison with Similar Compounds
Ethionamide: Used as an antitubercular agent.
Prothionamide: Similar to ethionamide, used in the treatment of tuberculosis.
Thioacetamide: Used in organic synthesis and as a sulfur source in various reactions
Comparison: 3-Ethoxypropanethioamide is unique due to its ethoxy group, which imparts different solubility and reactivity compared to other thioamides. Its structural features make it a versatile compound in synthetic chemistry and biological studies .
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
3-ethoxypropanethioamide |
InChI |
InChI=1S/C5H11NOS/c1-2-7-4-3-5(6)8/h2-4H2,1H3,(H2,6,8) |
InChI Key |
HVPFXAYRGZOKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=S)N |
Origin of Product |
United States |
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